molecular formula C20H25N5O3 B607352 (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide CAS No. 1616391-65-1

(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

Cat. No. B607352
M. Wt: 383.452
InChI Key: ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The first-in-class selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models
EPZ015666 is a potent, orally bioavailable inhibitor of Protein arginine methyltransferase 5 (PRMT5). It acts by blocking the association of PRMT5 with methylosome protein 50.
EPZ015666, also known as GSK3235025, is a potent and selective and orally active PRMT5 inhibitor with a half-maximal inhibitory concentration (IC50) of 22 nM and broad selectivity against a panel of other histone methyltransferases. Treatment of MCL cell lines with EPZ015666 led to inhibition of SmD3 methylation and cell death, with IC50 values in the nanomolar range. Oral dosing with EPZ015666 demonstrated dose-dependent antitumor activity in multiple MCL xenograft models. EPZ015666 represents a validated chemical probe for further study of PRMT5 biology and arginine methylation in cancer and other diseases.

Scientific Research Applications

Synthesis and Structure Exploration

  • Research has explored the synthesis of related compounds, emphasizing the structural properties and synthesis methodologies. For instance, studies have synthesized N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, highlighting the significance of structural analysis in medicinal chemistry (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015). Another study synthesized and characterized novel pyrimidine derivatives, focusing on spectral analyses and potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Potential Biological Activities

  • Several studies have synthesized pyrimidine analogues to investigate their biological properties, such as antimicrobial, antitubercular, and analgesic activities. For example, research on pyrimidine-azitidinone analogues revealed their antimicrobial and antitubercular potential (Chandrashekaraiah, Lingappa, Channe Gowda, & Bhadregowda, 2014). Additionally, compounds like benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Modification and Derivatives

  • Research has also focused on creating derivatives of similar compounds for enhanced biological properties. For instance, derivatives of N-(quinazolin-4-yl)amidine and their anti-platelet aggregation activities have been studied, highlighting the modification of chemical structures for specific therapeutic effects (Okuda, Zhang, Ohtomo, Hirota, & Sasaki, 2010).

Exploring Novel Synthetic Methods

  • Novel synthetic methods for related compounds have been explored, providing insights into more efficient and diverse synthesis techniques. For example, studies on the synthesis of 3-acetyl-4-arylquinoline-based enaminones used novel reagents and methods, demonstrating advancements in synthetic chemistry (Kumar & Vijayakumar, 2018).

properties

IUPAC Name

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
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(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
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(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Reactant of Route 4
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(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

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